Cas no 1345472-11-8 (2,4-dibromo-5,6-dichloropyridin-3-ol)
2,4-dibromo-5,6-dichloropyridin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 2,4-dibromo-5,6-dichloropyridin-3-ol
- 1345472-11-8
- MFCD20441930
- BS-24974
- VDC47211
- 2,4-Dibromo-3-hydroxy-5,6-dichloropyridine
- AKOS025394319
- DTXSID40718435
-
- MDL: MFCD20441930
- Inchi: 1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H
- InChI Key: ZGYANUDOWXOVGB-UHFFFAOYSA-N
- SMILES: BrC1C(=C(N=C(C=1O)Br)Cl)Cl
Computed Properties
- Exact Mass: 318.78000
- Monoisotopic Mass: 318.78019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 3.61900
2,4-dibromo-5,6-dichloropyridin-3-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-dibromo-5,6-dichloropyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB311894-1 g |
2,4-Dibromo-5,6-dichloropyridin-3-ol; 98% |
1345472-11-8 | 1g |
€272.60 | 2022-03-25 | ||
| abcr | AB311894-5 g |
2,4-Dibromo-5,6-dichloropyridin-3-ol; 98% |
1345472-11-8 | 5g |
€755.80 | 2022-03-25 | ||
| TRC | D425358-100mg |
2,4-Dibromo-5,6-dichloropyridin-3-ol |
1345472-11-8 | 100mg |
$ 81.00 | 2023-04-17 | ||
| TRC | D425358-250mg |
2,4-Dibromo-5,6-dichloropyridin-3-ol |
1345472-11-8 | 250mg |
$ 155.00 | 2023-04-17 | ||
| TRC | D425358-500mg |
2,4-Dibromo-5,6-dichloropyridin-3-ol |
1345472-11-8 | 500mg |
$ 236.00 | 2023-04-17 | ||
| TRC | D425358-1g |
2,4-Dibromo-5,6-dichloropyridin-3-ol |
1345472-11-8 | 1g |
$ 333.00 | 2023-04-17 | ||
| abcr | AB311894-1g |
2,4-Dibromo-5,6-dichloropyridin-3-ol, 98%; . |
1345472-11-8 | 98% | 1g |
€314.00 | 2024-04-19 | |
| abcr | AB311894-5g |
2,4-Dibromo-5,6-dichloropyridin-3-ol, 98%; . |
1345472-11-8 | 98% | 5g |
€858.00 | 2024-04-19 | |
| A2B Chem LLC | AD26870-1g |
2,4-Dibromo-5,6-dichloropyridin-3-ol |
1345472-11-8 | 98% | 1g |
$187.00 | 2024-04-20 | |
| A2B Chem LLC | AD26870-5g |
2,4-Dibromo-5,6-dichloropyridin-3-ol |
1345472-11-8 | 98% | 5g |
$532.00 | 2024-04-20 |
2,4-dibromo-5,6-dichloropyridin-3-ol Suppliers
2,4-dibromo-5,6-dichloropyridin-3-ol Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2,4-dibromo-5,6-dichloropyridin-3-ol
Introduction to 2,4-dibromo-5,6-dichloropyridin-3-ol (CAS No. 1345472-11-8)
2,4-dibromo-5,6-dichloropyridin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1345472-11-8, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of multiple halogen atoms at specific positions in its molecular structure endows it with unique reactivity, making it a valuable intermediate in synthetic chemistry and a potential precursor for various functional derivatives.
The molecular structure of 2,4-dibromo-5,6-dichloropyridin-3-ol consists of a pyridine ring substituted with two bromine atoms at the 2- and 4-positions, two chlorine atoms at the 5- and 6-positions, and a hydroxyl group at the 3-position. This arrangement creates a highly reactive framework that can undergo a range of chemical transformations, including nucleophilic substitution, metal-catalyzed coupling reactions, and oxidation-reduction processes. Such reactivity is particularly useful in the synthesis of more complex molecules, where this compound can serve as a building block for developing novel pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of halogenated pyridines due to their ability to modulate various biological pathways. Studies have demonstrated that compounds with similar structural motifs can exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The halogen atoms in 2,4-dibromo-5,6-dichloropyridin-3-ol not only enhance its lipophilicity but also participate in hydrogen bonding interactions with biological targets, which can influence its binding affinity and therapeutic efficacy.
One of the most compelling aspects of 2,4-dibromo-5,6-dichloropyridin-3-ol is its role as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Researchers have leveraged its reactive sites to develop novel inhibitors targeting enzymes such as kinases and phosphodiesterases. For instance, derivatives of this compound have been investigated for their potential in treating chronic inflammatory diseases by inhibiting specific signaling pathways involved in inflammation. The hydroxyl group at the 3-position provides a handle for further functionalization through etherification or esterification reactions, allowing for the creation of prodrugs or conjugates that enhance bioavailability or target specificity.
The agrochemical industry has also recognized the value of 2,4-dibromo-5,6-dichloropyridin-3-ol as a precursor for developing novel pesticides and herbicides. Its structural features make it amenable to modifications that can improve crop protection agents' efficacy while minimizing environmental impact. Recent research has focused on designing derivatives with enhanced selectivity toward specific pests or weeds by altering the substitution pattern on the pyridine ring. This approach aligns with global efforts to develop sustainable agricultural practices that reduce reliance on broad-spectrum pesticides.
The synthetic methodologies for preparing 2,4-dibromo-5,6-dichloropyridin-3-ol have been refined over time to achieve high yields and purity levels suitable for industrial-scale production. Common synthetic routes involve halogenation reactions starting from commercially available pyridine derivatives followed by selective functional group transformations. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic pathways, reducing waste generation and energy consumption. These improvements are crucial for ensuring cost-effective production while adhering to green chemistry principles.
The analytical characterization of 2,4-dibromo-5,6-dichloropyridin-3-ol is another critical aspect that ensures its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and purity. These analytical methods provide detailed insights into the compound's chemical environment and help identify any impurities or degradation products that could affect its performance in downstream applications.
The safety profile of 2,4-dibromo-5,6-dichloropyridin-3-ol is an important consideration for researchers handling this compound in laboratory settings or during industrial production. While it does not pose acute toxicity risks under normal conditions, appropriate personal protective equipment (PPE) such as gloves and safety goggles should be worn to prevent skin contact or eye exposure. Good laboratory practices (GLP) should be followed to ensure safe handling procedures are implemented throughout its lifecycle.
Future directions in research involving 2,4-dibromo-5,6-dichloropyridin-3-ol may focus on expanding its applications into new therapeutic areas or developing more efficient synthetic routes using biocatalysis or flow chemistry techniques. The growing demand for halogenated heterocycles as building blocks underscores their importance in medicinal chemistry innovation. As our understanding of biological targets advances further into precision medicine approaches,2, this compound will continue to play a pivotal role in drug discovery efforts aimed at addressing unmet medical needs.
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